molecular formula C25H21ClN2O3S B2911479 (3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid;hydrochloride

(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid;hydrochloride

Cat. No.: B2911479
M. Wt: 465.0 g/mol
InChI Key: AEKSZORLKGTXFF-VZYDHVRKSA-N
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Description

PF-00356231 (hydrochloride) is a specific, non-peptidic, non-zinc chelating ligand and inhibitor of matrix metalloproteinase MMP-12. It has shown significant potential in inhibiting various matrix metalloproteinases, making it a valuable compound in scientific research, particularly in the fields of biochemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-00356231 (hydrochloride) involves multiple steps, starting from readily available starting materialsThe final step involves the conversion to its hydrochloride salt form to enhance its solubility and stability .

Industrial Production Methods

Industrial production of PF-00356231 (hydrochloride) typically follows the optimized synthetic route developed in the laboratory, scaled up to meet production demands. This involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

PF-00356231 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PF-00356231 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the inhibition of matrix metalloproteinases and to develop new inhibitors.

    Biology: Investigated for its role in modulating biological processes involving matrix metalloproteinases, such as tissue remodeling and inflammation.

    Medicine: Explored for its potential therapeutic applications in diseases where matrix metalloproteinases play a critical role, such as cancer, arthritis, and cardiovascular diseases.

    Industry: Utilized in the development of new materials and coatings that require precise control of enzymatic activity

Mechanism of Action

PF-00356231 (hydrochloride) exerts its effects by binding to the active site of matrix metalloproteinase MMP-12, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of extracellular matrix components, thereby modulating various biological processes. The compound also shows inhibitory activity against other matrix metalloproteinases, such as MMP-13, MMP-8, MMP-9, and MMP-3, with varying degrees of potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PF-00356231 (hydrochloride) is unique due to its non-peptidic, non-zinc chelating nature, which provides specific inhibition of matrix metalloproteinase MMP-12 without the common side effects associated with zinc chelation. This specificity makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S.ClH/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19;/h1-14,16,22H,15H2,(H,27,30)(H,28,29);1H/t22-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKSZORLKGTXFF-VZYDHVRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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